molecular formula C16H18N6O B607049 Delgocitinib CAS No. 1263774-59-9

Delgocitinib

Cat. No. B607049
M. Wt: 310.361
InChI Key: LOWWYYZBZNSPDT-ZBEGNZNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delgocitinib is a Janus kinase (JAK) inhibitor developed by Japan Tobacco for the treatment of autoimmune disorders and hypersensitivity, including inflammatory skin conditions . It has been approved in Japan for the treatment of atopic dermatitis .


Synthesis Analysis

The synthesis of Delgocitinib involves a nine-step commercial process. Its chiral spirodiamine core was selectively constructed by an intramolecular SN2 reaction of the suitably designed γ-lactone substrate and a few subsequent steps including a selective γ-lactone ring-opening reaction with potassium phthalimide, hydrazine-free mild dephthaloylation, and one-pot reduction of β- and γ-lactams .


Molecular Structure Analysis

One crystal structure of Delgocitinib in complex with JAK3 (pdb: 7C3N) is available on the protein data bank. Delgocitinib shows one conventional hydrogen bond with Leu905 and an electrostatic interaction (attractive charge) with Asp967 .


Chemical Reactions Analysis

The SNAr reaction of 135 with chloropyrrolopyrimidine 136 followed by hydrogenative removal of the benzyl protecting group provided amine 137 in 92% yield over 2 steps. Finally, amine 137 was acylated with cyanoacetyl pyrazole 138 and recrystallized from n-butanol with 3 wt % BHT to provide Delgocitinib in 86% yield, >99% ee, and >99% de .

Scientific Research Applications

  • Atopic Dermatitis Treatment : Delgocitinib has been approved in Japan for treating adults with atopic dermatitis. It inhibits all members of the JAK family (JAK1, JAK2, JAK3, and tyrosine kinase 2), playing a crucial role in mediating the biological effects of several inflammatory cytokines, which are elevated in atopic dermatitis patients (Dhillon, 2020).

  • Long-Term Safety and Efficacy : In a 52-week study, delgocitinib 0.5% ointment demonstrated both safety and efficacy in treating atopic dermatitis in Japanese adult patients. It showed significant improvements in clinical signs and symptoms, with most adverse events being mild and unrelated to the ointment (Nakagawa et al., 2019).

  • Pediatric Atopic Dermatitis : Delgocitinib ointment significantly reduced modified Eczema Area and Severity Index (mEASI) scores in pediatric patients with atopic dermatitis, indicating its potential as a therapeutic option for children with this condition (Nakagawa et al., 2019).

  • Comparison with Topical Corticosteroids : In studies comparing delgocitinib with topical corticosteroids, it was found to be effective in maintaining skin hydration without the adverse effects of corticosteroids, such as skin atrophy or alteration of epidermal tight junction proteins, which can lead to barrier dysfunction (Anagawa-Nakamura et al., 2020).

  • Clinical Effect on Eczema Intensity and Skin Barrier Function : The effects of delgocitinib 0.5% ointment on skin rash severity and skin-barrier function were examined, demonstrating its effectiveness in reducing eczema intensity and improving skin barrier function (Abe et al., 2021).

Safety And Hazards

Delgocitinib has several safety precautions associated with it. It is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to unborn child .

Future Directions

Delgocitinib, the first topical JAK inhibitor to be approved for atopic dermatitis, has shown promise in its preclinical pharmacology, pharmacokinetics, metabolism, and safety. Existing clinical trials and future directions are positive . It is also under investigation in clinical trial NCT03683719 for the treatment of chronic hand eczema .

properties

IUPAC Name

3-[(3S,4R)-3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)/t11-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWWYYZBZNSPDT-ZBEGNZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@]12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336933
Record name Delgocitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delgocitinib

CAS RN

1263774-59-9
Record name Delgocitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263774599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delgocitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delgocitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELGOCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0Q8KK220
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
989
Citations
H Nakagawa, O Nemoto, A Igarashi, H Saeki… - Journal of Allergy and …, 2019 - Elsevier
… We sought to evaluate the efficacy and safety of delgocitinib ointment in pediatric patients … of delgocitinib, systemic exposure to delgocitinib was very low, indicating that delgocitinib …
Number of citations: 80 www.sciencedirect.com
S Dhillon - Drugs, 2020 - Springer
… delgocitinib (Corectim ® ) is approved in Japan for the treatment of atopic dermatitis. This article summarizes the milestones in the development of delgocitinib … of delgocitinib is also …
Number of citations: 77 link.springer.com
H Nakagawa, O Nemoto, A Igarashi, H Saeki… - Journal of the American …, 2020 - Elsevier
… the efficacy and safety of delgocitinib 0.5% ointment. … , were significantly greater in the delgocitinib group than in the vehicle … Most adverse events were mild and unrelated to delgocitinib …
Number of citations: 175 www.sciencedirect.com
S Noji, Y Hara, T Miura, H Yamanaka… - Journal of Medicinal …, 2020 - ACS Publications
Dermatologic disorders such as atopic dermatitis arise from genetic and environmental causes and are complex and multifactorial in nature. Among possible risk factors, aberrant …
Number of citations: 42 pubs.acs.org
M Worm, JP Thyssen, S Schliemann… - British Journal of …, 2022 - academic.oup.com
Background Chronic hand eczema (CHE) is a burdensome disease, and new well‐documented, safe and efficacious treatments are warranted. In a recent CHE phase IIa trial, the pan‐…
Number of citations: 25 academic.oup.com
Y Yamamoto, A Otsuka, C Nakashima… - Journal of …, 2020 - jdsjournal.com
… In this study, we found that the JAK inhibitor delgocitinib inhibited pruritus in vivo using an AD-like mouse model and an IL-31-injection mouse model. We also showed that delgocitinib …
Number of citations: 23 www.jdsjournal.com
D Mikhaylov, JW Glickman, E Del Duca, J Nia… - Archives of …, 2023 - Springer
… in AA [65], we hypothesized that delgocitinib could be a potential therapeutic for AA. Thus, we performed a clinical trial with topical delgocitinib in 31 moderate-to-severe alopecia areata …
Number of citations: 16 link.springer.com
H Nakagawa, O Nemoto, A Igarashi, H Saeki… - Journal of the American …, 2021 - Elsevier
… Most adverse events were mild and unrelated to delgocitinib across … % delgocitinib ointment in that patient population. In the present phase 3 study, the efficacy and safety of delgocitinib …
Number of citations: 61 www.sciencedirect.com
M Worm, A Bauer, P Elsner, V Mahler… - British Journal of …, 2020 - academic.oup.com
… Adjusted mean HECSI score at week 8 was lower with delgocitinib (13·0) than with vehicle (… events was similar with delgocitinib and vehicle; none led to discontinuation of delgocitinib. …
Number of citations: 78 academic.oup.com
H Nakagawa, O Nemoto, A Igarashi… - The Journal of …, 2020 - Wiley Online Library
… at least once after the start of delgocitinib treatment. The pooled safety population comprised all patients in this study and patients who received delgocitinib ointment in study QBA4-1. …
Number of citations: 75 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.